molecular formula C21H25NO2 B8200426 Phenyl(2-(2-(piperidin-1-yl)propoxy)phenyl)methanone

Phenyl(2-(2-(piperidin-1-yl)propoxy)phenyl)methanone

Cat. No.: B8200426
M. Wt: 323.4 g/mol
InChI Key: GXXVJKIOCGZKIE-UHFFFAOYSA-N
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Description

Phenyl(2-(2-(piperidin-1-yl)propoxy)phenyl)methanone is a synthetic organic compound with the molecular formula C21H25NO2 It is known for its complex structure, which includes a phenyl group, a piperidine ring, and a propoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(2-(2-(piperidin-1-yl)propoxy)phenyl)methanone typically involves the reaction of 2-(2-(piperidin-1-yl)propoxy)benzoyl chloride with phenylmagnesium bromide. The reaction is carried out in an anhydrous environment, often using tetrahydrofuran (THF) as a solvent. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenyl(2-(2-(piperidin-1-yl)propoxy)phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of phenyl(2-(2-(piperidin-1-yl)propoxy)phenyl)carboxylic acid.

    Reduction: Formation of phenyl(2-(2-(piperidin-1-yl)propoxy)phenyl)methanol.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Phenyl(2-(2-(piperidin-1-yl)propoxy)phenyl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Phenyl(2-(2-(piperidin-1-yl)propoxy)phenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Phenyl(2-(2-(piperidin-1-yl)propoxy)phenyl)methanone can be compared with other similar compounds, such as:

    Phenyl(2-(2-(morpholin-1-yl)propoxy)phenyl)methanone: Similar structure but with a morpholine ring instead of a piperidine ring.

    Phenyl(2-(2-(pyrrolidin-1-yl)propoxy)phenyl)methanone: Contains a pyrrolidine ring instead of a piperidine ring.

Uniqueness

The presence of the piperidine ring in this compound imparts unique chemical properties, such as increased basicity and potential for hydrogen bonding, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

phenyl-[2-(2-piperidin-1-ylpropoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2/c1-17(22-14-8-3-9-15-22)16-24-20-13-7-6-12-19(20)21(23)18-10-4-2-5-11-18/h2,4-7,10-13,17H,3,8-9,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXVJKIOCGZKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1C(=O)C2=CC=CC=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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